molecular formula C15H14ClNO3 B10979443 3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 313062-62-3

3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10979443
CAS No.: 313062-62-3
M. Wt: 291.73 g/mol
InChI Key: COXGMHOTCMIWCZ-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHClNO

    Systematic Name: this compound

    Common Name: Not widely known, but it belongs to the bicyclo[2.2.1]heptane family.

Preparation Methods

Synthetic Routes::

    Starting Material:

    Reaction: The compound undergoes a carbamoylation reaction with 3-chloroaniline to form the desired product.

    Conditions: The reaction typically occurs under reflux in an appropriate solvent (e.g., chloroform or dichloromethane) with a base (such as triethylamine) as a catalyst.

    Industrial Production: While not widely produced industrially, research laboratories synthesize it for specific applications.

Chemical Reactions Analysis

    Reactivity: The compound can participate in various reactions, including

    Common Reagents: Triethylamine, 3-chloroaniline, and appropriate solvents.

    Major Products: The primary product is the target compound itself.

Mechanism of Action

    Targets: The compound’s effects likely involve interactions with cellular proteins or enzymes.

    Pathways: Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its specific structure sets it apart from other bicyclo[2.2.1]heptane derivatives.

    Similar Compounds: While not widely studied, related compounds include other bicyclo[2.2.1]heptane derivatives.

Properties

CAS No.

313062-62-3

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H14ClNO3/c16-10-2-1-3-11(7-10)17-14(18)12-8-4-5-9(6-8)13(12)15(19)20/h1-5,7-9,12-13H,6H2,(H,17,18)(H,19,20)

InChI Key

COXGMHOTCMIWCZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC(=CC=C3)Cl)C(=O)O

solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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